Methanesulfonyl bromide

Descripción general

Descripción

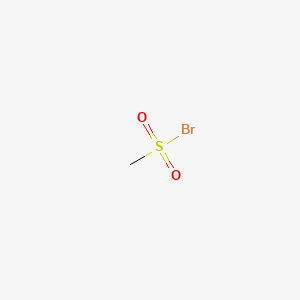

Methanesulfonyl bromide, also known as mesyl bromide, is an organosulfur compound with the molecular formula CH3BrO2S. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in substitution reactions, making it a valuable intermediate in the preparation of various chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methanesulfonyl bromide is typically synthesized by reacting methanesulfonyl chloride with sodium bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction is as follows:

CH3SO2Cl+NaBr→CH3SO2Br+NaCl

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar method but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Methanesulfonyl bromide reacts with nucleophiles, forming stable derivatives:

Reaction with Amines

Primary and secondary amines react with CH₃SO₂Br to yield methanesulfonamides :

Methanesulfonamides are highly resistant to hydrolysis under acidic or basic conditions, making them useful as protecting groups for amines. Deprotection typically requires strong reducing agents like LiAlH₄ .

Reaction with Alcohols

CH₃SO₂Br converts alcohols to methanesulfonate esters (mesylates) in the presence of a base (e.g., triethylamine):

Methanesulfonates serve as intermediates in substitution and elimination reactions. For example, oxime methanesulfonates undergo Beckmann rearrangement with Lewis acids .

Elimination and Cycloaddition Reactions

Under basic conditions, CH₃SO₂Br eliminates HBr to generate sulfene (CH₂=SO₂), a highly reactive intermediate:

Sulfene participates in cycloadditions to form heterocycles:

| Reaction Partner | Product | Application |

|---|---|---|

| α-Hydroxyketones | Five-membered sultones | Synthesis of bioactive compounds |

| Dienes | Cyclic sulfones | Building blocks in drug design |

Addition to Alkynes

In the presence of CuCl₂, CH₃SO₂Br adds across alkynes to form β-chloro sulfones :

This reaction proceeds via radical intermediates and is useful for synthesizing functionalized alkenes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Reagent

MSB is primarily used to introduce the methanesulfonyl group into organic molecules. This transformation is crucial for creating sulfonamides and other derivatives that can undergo further chemical modifications. The high reactivity of MSB as an electrophile allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

Case Study: 1,3-Dipolar Cycloaddition

One notable application of MSB is in the 1,3-dipolar cycloaddition reaction, which facilitates the formation of fused heterocyclic compounds. These compounds have potential applications in drug design, particularly in creating molecules that can interact with specific DNA sequences. This capability is essential for developing targeted therapies in cancer treatment and genetic disorders .

Pharmaceuticals

Synthesis of Active Pharmaceutical Ingredients (APIs)

MSB serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as methanesulfonamides, exhibit promising pharmacological properties, including antimicrobial activity. This makes them potential candidates for drug development .

Example: Synthesis of Dihydroquinolines

Recent studies have demonstrated the use of MSB in synthesizing tertiary dihydroquinoline derivatives through Morita–Baylis–Hillman (MBH) reactions. The process involves the reaction of MSB with methanesulfonamide to yield high-yielding products that can be further transformed into biologically active compounds .

Agricultural Chemicals

Intermediate for Pesticides and Herbicides

In agriculture, MSB is utilized as an intermediate in the production of various pesticides and herbicides. Its ability to form stable sulfonamide linkages enhances the efficacy of these agricultural chemicals by improving their interaction with target organisms.

Material Science

Polymer Synthesis

MSB is also applied in material science for preparing advanced materials and polymers. Its unique reactivity profile allows for selective transformations that are crucial for developing new materials with tailored properties .

Table 1: Applications of Methanesulfonyl Bromide

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Organic Synthesis | Introduction of methanesulfonyl group | Formation of sulfonamides and heterocycles |

| Pharmaceuticals | Synthesis of APIs | Antimicrobial methanesulfonamides |

| Agricultural Chemicals | Intermediate for pesticides | Enhanced efficacy in herbicides |

| Material Science | Polymer preparation | Development of advanced materials |

Table 2: Case Study Outcomes from Dihydroquinoline Synthesis

| Substrate Type | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Benzaldehyde (NO2) | 98 | K2CO3, DMF at 23 °C |

| Benzaldehyde (CN) | 93 | K2CO3, DMF at 23 °C |

| Benzaldehyde (CF3) | 92 | K2CO3, DMF at 23 °C |

Mecanismo De Acción

Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. it is unique in its reactivity and the types of reactions it can undergo. For example:

Methanesulfonyl Chloride: Less reactive than this compound in nucleophilic substitution reactions.

P-Toluenesulfonyl Chloride: Used in similar reactions but has different steric and electronic properties due to the presence of the toluene group.

Comparación Con Compuestos Similares

- Methanesulfonyl chloride

- P-toluenesulfonyl chloride

- Trifluoromethanesulfonyl chloride

Methanesulfonyl bromide’s unique reactivity makes it a valuable reagent in various chemical processes, distinguishing it from its counterparts .

Actividad Biológica

Methanesulfonyl bromide (MSB), with the chemical formula CH₃SO₂Br, is an organosulfur compound known for its high reactivity, particularly as an electrophile. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis methods, reactivity, and derivatives that exhibit pharmacological properties.

This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts vigorously with water, producing toxic byproducts such as hydrogen bromide and sulfur oxides. It is synthesized through various methods, including the reaction of methanesulfonyl chloride with potassium bromide or through direct bromination of methanesulfonic acid.

MSB primarily acts as an electrophile in organic reactions. Its interactions with nucleophiles such as alcohols, amines, and water lead to the formation of diverse products, including sulfonamides and sulfoxides. The mechanism of action typically involves nucleophilic substitution reactions (SN2), where nucleophiles attack the electrophilic sulfur atom, resulting in the release of bromide ions.

Case Studies and Findings

-

Antimicrobial Activity :

- A study highlighted that certain derivatives of methanesulfonamide demonstrated selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. These compounds showed promising results in inhibiting bacterial growth, suggesting that modifications of MSB could lead to effective antimicrobial agents .

-

Anti-inflammatory Properties :

- Research on N-methylsulfonyl-indole derivatives indicated notable anti-inflammatory activity. Compounds derived from this compound exhibited dual inhibition of COX-2 and 5-LOX enzymes, which are critical targets in inflammatory pathways. The compounds were shown to reduce inflammation in vitro by inhibiting TNF-α production in macrophages .

-

Synthesis of Bioactive Compounds :

- This compound serves as a versatile building block in synthesizing biologically active compounds. For instance, it has been utilized in creating g-secretase inhibitors and other pharmacologically relevant molecules . This ability to facilitate complex organic transformations makes MSB a valuable reagent in medicinal chemistry.

Comparative Analysis with Other Organosulfur Compounds

| Compound | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Limited direct data | Synthesis of sulfonamides |

| Methanesulfonamide | Antimicrobial | Potential drug candidates |

| Sulfur Trioxide | Highly reactive | Industrial applications |

Propiedades

IUPAC Name |

methanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYJDNHFRZSTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276697 | |

| Record name | Methanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41138-92-5 | |

| Record name | Methanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.